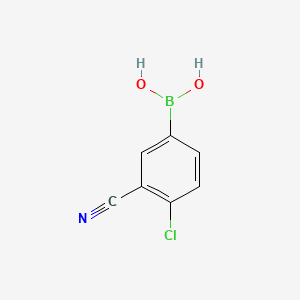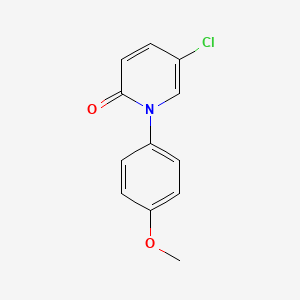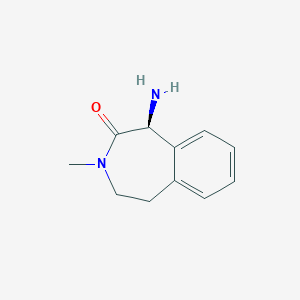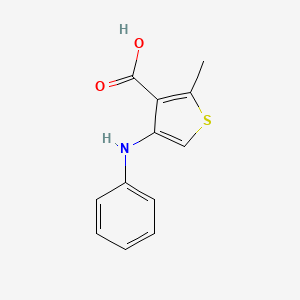![molecular formula C11H7FN4O B1450934 1-(2-氟苯基)-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮 CAS No. 630107-82-3](/img/structure/B1450934.png)
1-(2-氟苯基)-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮
描述
1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C11H7FN4O and its molecular weight is 230.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗炎应用
嘧啶衍生物,包括所讨论的化合物,因其抗炎特性而被研究。 已知它们能抑制重要炎症介质的表达和活性,例如前列腺素E2、诱导型一氧化氮合酶、肿瘤坏死因子-α、核因子κB、白三烯和一些白介素 。这使它们成为开发具有增强活性且毒性最小的新型抗炎药物的潜在候选药物。
抗病毒活性
嘧啶衍生物的结构框架为探索抗病毒活性提供了基础。 这些化合物可以设计为靶向特定的病毒酶或复制过程,为开发新型抗病毒剂提供了一条途径 。
抗菌和抗真菌作用
吡唑并[3,4-d]嘧啶衍生物已显示出对革兰氏阳性细菌的生长抑制,表明它们可作为抗菌剂使用。 此外,它们潜在的抗真菌作用为治疗真菌感染开辟了途径 。
人类腺苷受体的调节
这些化合物已被鉴定为能调节人类腺苷受体,腺苷受体在各种生理过程中起着至关重要的作用。 调节这些受体可能对炎症、心血管疾病和神经系统疾病等疾病具有治疗意义 。
磷酸二酯酶-5 (PDE5) 抑制
吡唑并[3,4-d]嘧啶衍生物对PDE5的抑制是另一个重要的应用。 PDE5抑制剂以治疗勃起功能障碍和肺动脉高压而闻名,表明这些化合物在这些治疗中的潜在用途 。
记忆调节
研究表明,吡唑并[3,4-d]嘧啶衍生物可能影响记忆调节。 这表明它们可能用于治疗认知障碍或增强认知功能 。
抗癌潜力
嘧啶核心通常存在于具有抗癌活性的化合物中。 干扰细胞增殖和存活途径的能力使这些衍生物成为癌症研究和药物开发的有趣候选者 。
用于治疗的酶抑制
嘧啶衍生物可以作为各种酶的抑制剂,这些酶是疾病的治疗靶点。 例如,它们可以抑制IDO1,一种参与免疫反应调节的酶,表明它们在免疫治疗中的潜力 。
作用机制
Mode of Action:
The mode of action involves the compound interacting with its targets, leading to specific changes. While we lack specific details for this compound, we can draw insights from related indole derivatives. These compounds often exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities . Therefore, we can speculate that our compound may share some of these properties.
Action Environment:
Environmental factors play a crucial role. Stability, efficacy, and bioavailability can be influenced by pH, temperature, and other external conditions. For instance, acidic environments may degrade the compound, affecting its therapeutic potential.
生化分析
Biochemical Properties
1-(2-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are essential for the conversion of arachidonic acid into prostaglandins and thromboxanes . This inhibition leads to a reduction in inflammation and pain. Additionally, this compound interacts with adenosine receptors, particularly the A3 receptor, which is involved in anti-inflammatory and anticancer activities .
Cellular Effects
1-(2-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses . By inhibiting NF-κB, the compound can reduce the production of pro-inflammatory cytokines and other mediators, thereby mitigating inflammation.
Molecular Mechanism
The molecular mechanism of action of 1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves several key interactions at the molecular level. This compound binds to the active sites of COX enzymes, preventing the conversion of arachidonic acid into inflammatory mediators . Additionally, it interacts with adenosine receptors, leading to the activation of downstream signaling pathways that promote anti-inflammatory and anticancer effects . The compound also influences gene expression by modulating transcription factors such as NF-κB, resulting in the downregulation of pro-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its anti-inflammatory and anticancer activities, with no significant loss of efficacy
Dosage Effects in Animal Models
The effects of 1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in animal models have been found to vary with different dosages. At lower doses, the compound exhibits potent anti-inflammatory and anticancer activities without causing significant toxicity . At higher doses, some adverse effects, such as gastrointestinal irritation and hepatotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
1-(2-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can also affect its pharmacokinetics and overall efficacy, making it essential to understand its metabolic pathways for optimal therapeutic use.
Transport and Distribution
The transport and distribution of 1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, allowing it to reach its target sites within the cells . Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic effects.
Subcellular Localization
The subcellular localization of 1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is essential for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm and the nucleus . In the cytoplasm, it can interact with enzymes and signaling proteins, modulating cellular processes such as inflammation and apoptosis . In the nucleus, the compound can influence gene expression by interacting with transcription factors and other nuclear proteins . These localization patterns are critical for understanding the compound’s mechanism of action and therapeutic potential.
属性
IUPAC Name |
1-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN4O/c12-8-3-1-2-4-9(8)16-10-7(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCLSWLECDJMRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=N2)C(=O)NC=N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901172720 | |
| Record name | 1-(2-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901172720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630107-82-3 | |
| Record name | 1-(2-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=630107-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901172720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


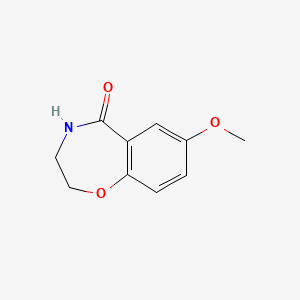
![2-(7-(2-Fluorophenyl)-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetic acid](/img/structure/B1450852.png)
![4-(5-[(Cyclobutylcarbonyl)amino]pyridin-2-yl)benzoic acid](/img/structure/B1450853.png)
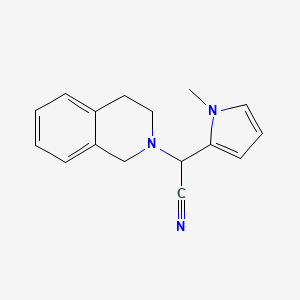
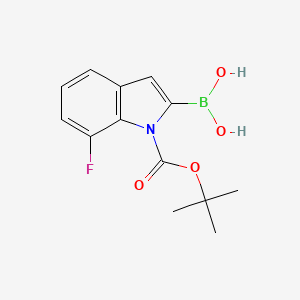
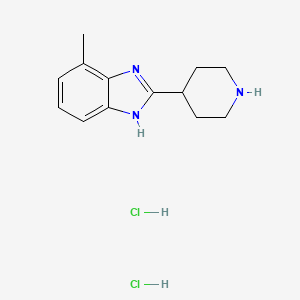
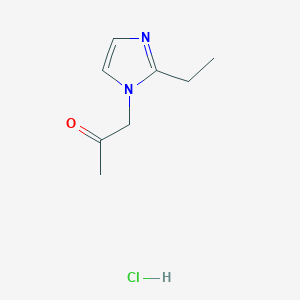
![(7-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1450861.png)
acetate](/img/structure/B1450862.png)
![3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1450863.png)
